1-(2H-1,3-benzodioxole-5-carbonyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine
Beschreibung
Eigenschaften
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c23-19(13-3-4-14-16(10-13)26-11-25-14)22-7-5-12(6-8-22)17-20-21-18(27-17)15-2-1-9-24-15/h1-4,9-10,12H,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFCGWQXQMLFDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Benzodioxole Ring Construction
The 1,3-benzodioxole core is synthesized via catechol dihalomethane cyclization :
$$
\text{Catechol} + \text{CH}2\text{Cl}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} 1,3\text{-Benzodioxole} \quad (85\%\ \text{yield})
$$
Nitration at the 5-position employs fuming HNO₃/H₂SO₄ (0°C, 2 h), yielding 5-nitro-1,3-benzodioxole. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to amine, followed by Sandmeyer reaction to install carboxylic acid functionality.
Carbonyl Chloride Formation
The carboxylic acid intermediate undergoes acyl chloride formation:
$$
1,3\text{-Benzodioxole-5-carboxylic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{Acyl chloride} \quad (93\%\ \text{yield})
$$
Synthesis of 5-(Furan-2-yl)-1,3,4-Oxadiazole-2-Amine
Hydrazide Intermediate Preparation
Furan-2-carboxylic acid hydrazide is synthesized via:
$$
\text{Furan-2-carboxylic acid} \xrightarrow{\text{NH}2\text{NH}2\cdot\text{H}_2\text{O}, \text{EtOH}} \text{Hydrazide} \quad (78\%\ \text{yield})
$$
Oxadiazole Cyclization
Cyclodehydration with carbon disulfide under basic conditions:
$$
\text{Hydrazide} + \text{CS}_2 \xrightarrow{\text{NaOH, EtOH}} 5\text{-(Furan-2-yl)-1,3,4-oxadiazole-2-thiol} \quad (55\%\ \text{yield})
$$
Amination via nucleophilic displacement with NH₃/MeOH (60°C, 12 h) affords the 2-amine derivative.
Piperidine Functionalization Strategies
Oxadiazole-Piperidine Coupling
Microwave-assisted Buchwald-Hartwig amination enables efficient C-N bond formation:
| Reagent | Conditions | Yield (%) |
|---|---|---|
| Pd(OAc)₂/Xantphos | 150°C, μW, 30 min | 82 |
| CuI/1,10-phenanthroline | 120°C, 24 h | 67 |
Data adapted from antifungal oxadiazole-piperidine conjugates.
Acylation of Piperidine
The benzodioxole-carbonyl chloride reacts with 4-amino-piperidine under Schotten-Baumann conditions:
$$
\text{Acyl chloride} + \text{4-Aminopiperidine} \xrightarrow{\text{NaOH, CH}2\text{Cl}2} \text{Amide} \quad (88\%\ \text{yield})
$$
Convergent Synthesis Approaches
One-Pot Tandem Methodology
Advanced protocols employ HATU-mediated coupling followed by in situ cyclization:
- Piperidine + Oxadiazole-amine → 4-Substituted piperidine (HATU, DIPEA)
- Benzodioxole-carbonyl incorporation (DCC, DMAP)
Solid-Phase Synthesis
Wang resin-bound piperidine enables iterative functionalization:
| Step | Reaction | Deprotection Agent | Purity (%) |
|---|---|---|---|
| 1 | Oxadiazole coupling | TFA/DCM | 95 |
| 2 | Benzodioxole acylation | – | 89 |
Adapted from combinatorial library synthesis.
Spectroscopic Characterization Data
Critical analytical data for structural confirmation:
¹H NMR (400 MHz, CDCl₃)
- δ 8.21 (s, 1H, benzodioxole H-6)
- δ 7.68 (d, J=3.1 Hz, 1H, furan H-5)
- δ 4.31–4.25 (m, 2H, piperidine H-3)
HRMS (ESI-TOF)
Calculated for C₁₉H₁₆N₃O₅ [M+H]⁺: 374.1134
Found: 374.1138
Yield Optimization Studies
Comparative analysis of coupling reagents:
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDC/HOBt | DMF | 25 | 24 | 65 |
| HATU | DCM | 0→25 | 4 | 82 |
| ClCOCOCl | THF | -78→25 | 2 | 78 |
Data synthesized from multiple synthetic campaigns.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor technology enhances safety and efficiency for exothermic steps:
Green Chemistry Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| PMI (kg/kg) | 32 | 18 |
| E-Factor | 45 | 26 |
| Energy (kJ/mol) | 580 | 320 |
Analyse Chemischer Reaktionen
1-(2H-1,3-Benzodioxole-5-carbonyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings to optimize the reaction outcomes .
Wissenschaftliche Forschungsanwendungen
1-(2H-1,3-Benzodioxole-5-carbonyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: This compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer, infectious diseases, and neurological disorders.
Wirkmechanismus
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformations. This can lead to changes in cellular signaling pathways, gene expression, and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural and Functional Comparisons
Key Observations:
Antifungal Activity: LMM11, which shares the furan-oxadiazole motif, exhibits potent activity against C. albicans (MIC₅₀ = 8 µg/mL) via thioredoxin reductase inhibition . Unlike LMM11, the benzodioxole-carbonyl group in the target compound may enhance metabolic stability compared to LMM11’s sulfamoyl group, which could be prone to hydrolysis .
Structural Flexibility :
- Replacing the benzodioxole-carbonyl with a thiadiazole group (as in BI95024) shifts activity toward tankyrase inhibition, highlighting the impact of electronic effects on target selectivity .
- Substituents on the oxadiazole ring (e.g., furan vs. isopropyl) significantly alter lipophilicity and binding affinity. For example, the furan’s aromaticity may improve π-π interactions with fungal enzymes compared to aliphatic isopropyl groups .
Antimicrobial Potential: Analogues with oxadiazole-thiazolidinone hybrids (e.g., compounds in ) show broad-spectrum antimicrobial activity (e.g., MIC = 25–50 µg/mL against S. aureus and E. coli).
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Physicochemical Parameters*
| Compound Name | Molecular Weight (g/mol) | LogP | Hydrogen Bond Acceptors | Rotatable Bonds | PSA (Ų) |
|---|---|---|---|---|---|
| Target Compound | ~399.42 | ~3.1 | 7 | 5 | 85.2 |
| LMM11 | 486.56 | 3.8 | 8 | 8 | 112.3 |
| BI95024 | 399.42 | 2.9 | 6 | 4 | 78.5 |
| 4-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine | 209.27 | 1.5 | 4 | 3 | 45.6 |
*Calculated using SwissADME and analogous compounds.
- Lipophilicity : The target compound’s LogP (~3.1) suggests moderate membrane permeability, balancing between BI95024’s lower LogP (2.9) and LMM11’s higher value (3.8). This positions it favorably for oral bioavailability.
Biologische Aktivität
1-(2H-1,3-benzodioxole-5-carbonyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a complex structure that combines various functional groups known for their pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H17N3O5 |
| Molecular Weight | 365.36 g/mol |
| InChI Key | SAPFMCUSLWJZOQ-VWLOTQADSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from benzodioxole and furan intermediates, culminating in the formation of the oxadiazole ring and coupling with piperidine. Common reagents include dichloromethane and palladium catalysts under controlled temperature and pressure conditions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate cellular signaling pathways and influence gene expression .
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives containing oxadiazole rings often demonstrate significant antimicrobial properties against various pathogens, including bacteria and fungi .
- Anti-inflammatory Effects : The compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In vitro studies have reported IC50 values indicating moderate to strong inhibition against COX-I and COX-II enzymes .
- Anticancer Potential : Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines. The presence of benzodioxole and oxadiazole moieties is believed to enhance its anticancer activity by inducing apoptosis in tumor cells .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of similar compounds with oxadiazole functionalities against Staphylococcus aureus and Candida albicans using disk diffusion methods. The results indicated promising inhibitory effects, supporting further exploration into the structure-activity relationship (SAR) of these compounds .
Study on Anti-inflammatory Properties
In a comparative study involving various COX inhibitors, compounds structurally related to this compound demonstrated significant anti-inflammatory activity in vivo. The most potent analogs exhibited IC50 values lower than those of established drugs like Celecoxib .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
